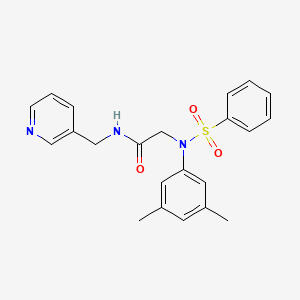![molecular formula C22H21N5O B6012902 N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1,3-diphenyl-1H-pyrazole-4-carboxamide](/img/structure/B6012902.png)
N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1,3-diphenyl-1H-pyrazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1,3-diphenyl-1H-pyrazole-4-carboxamide is a synthetic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by its unique structure, which includes a pyrazole ring substituted with dimethyl and diphenyl groups, making it a subject of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1,3-diphenyl-1H-pyrazole-4-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1,3-diphenyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Coupling Agents: EDCI, DCC.
Bases: Triethylamine, pyridine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole oxides, while reduction may produce reduced pyrazole derivatives .
科学的研究の応用
N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1,3-diphenyl-1H-pyrazole-4-carboxamide has a wide range of applications in scientific research:
作用機序
The mechanism of action of N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1,3-diphenyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For instance, it may inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in cellular processes .
類似化合物との比較
Similar Compounds
1,3-Diphenyl-1H-pyrazole-4-carboxamide: Lacks the dimethyl substitution, which may affect its biological activity and chemical reactivity.
1,5-Dimethyl-1H-pyrazole-4-carboxamide: Lacks the diphenyl substitution, leading to different physical and chemical properties.
N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-4-carboxamide: Similar structure but without the diphenyl groups, which may influence its applications and effectiveness.
Uniqueness
N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1,3-diphenyl-1H-pyrazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both dimethyl and diphenyl groups enhances its stability, reactivity, and potential for diverse applications .
特性
IUPAC Name |
N-[(1,5-dimethylpyrazol-4-yl)methyl]-1,3-diphenylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O/c1-16-18(14-24-26(16)2)13-23-22(28)20-15-27(19-11-7-4-8-12-19)25-21(20)17-9-5-3-6-10-17/h3-12,14-15H,13H2,1-2H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZOVNQDCZOEPMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)CNC(=O)C2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(4-{[3-(2-hydroxyethyl)-4-(2-methylbenzyl)-1-piperazinyl]methyl}-2-thienyl)ethanone](/img/structure/B6012826.png)
![2-[[5-(2-hydroxyethyl)-4-methyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B6012827.png)
![2,4-Dichloro-N-[3-({[(furan-2-YL)formamido]methanethioyl}amino)phenyl]benzamide](/img/structure/B6012847.png)
![2-(cyclopentylcarbonyl)-7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6012859.png)
![azepan-2-ylidene(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetonitrile](/img/structure/B6012864.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-ethoxyphenyl)-N~2~-(4-ethoxyphenyl)glycinamide](/img/structure/B6012870.png)

![[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]-[3-(2-hydroxyphenyl)-1H-pyrazol-5-yl]methanone](/img/structure/B6012881.png)
![N-{1-[1-(1-methyl-2-phenoxyethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-1,3-benzodioxole-5-carboxamide](/img/structure/B6012888.png)
![1-[2-methoxy-5-({[2-(6-methyl-2-pyridinyl)ethyl]amino}methyl)phenoxy]-3-(1-piperidinyl)-2-propanol](/img/structure/B6012894.png)
![2-{[3-(2-hydroxyethyl)-4-(4-methoxy-3-methylbenzyl)-1-piperazinyl]methyl}phenol](/img/structure/B6012916.png)

![(4-phenoxyphenyl)[1-(4,4,4-trifluorobutanoyl)-3-piperidinyl]methanone](/img/structure/B6012924.png)
![2-[4-[[5-(2-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl]piperazin-1-yl]pyrimidine](/img/structure/B6012938.png)
